3-Bromo-2-isopropoxyphenylboronic acid

Overview

Description

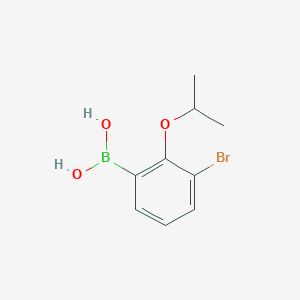

3-Bromo-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a bromine atom and an isopropoxy group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the reaction conditions (such as temperature and pH) could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in proteins . These interactions can inhibit the activity of enzymes that rely on these residues for their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of kinases and phosphatases, leading to altered phosphorylation states of proteins involved in signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with key residues . This inhibition can lead to changes in the activity of downstream signaling pathways and alterations in cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular functions without causing significant toxicity . At high doses, this compound can cause toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where the compound’s effectiveness plateaus at higher doses, indicating a saturation point for its biochemical interactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its overall effectiveness and impact on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the cytoplasm or mitochondria, where it influences metabolic processes and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and proceeds via a transmetalation step followed by reductive elimination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-2-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Comparison with Similar Compounds

3-Bromo-2-isopropoxyphenylboronic acid can be compared with other boronic acids and their derivatives, such as:

3-Bromophenylboronic acid: Similar in structure but lacks the isopropoxy group, which can influence its reactivity and solubility.

3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid: Contains an additional fluorine substituent, which can affect its electronic properties and reactivity.

3-Formylphenylboronic acid: Contains a formyl group instead of the isopropoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various synthetic applications.

Biological Activity

3-Bromo-2-isopropoxyphenylboronic acid (C9H12BBrO3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C9H12BBrO3

- Molecular Weight : 258.90 g/mol

- CAS Number : 870718-04-0

- SMILES Notation : B(C1=C(C(=CC=C1)Br)OC(C)C)(O)O

The compound features a boronic acid functional group, which is known for its reactivity and ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antibacterial and Antifungal Properties

Research indicates that boronic acids, including this compound, exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens by interfering with their metabolic pathways. For instance, similar compounds have shown efficacy against plant pathogens such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agricultural pest control .

The biological activity of boronic acids often involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis or fungal growth. Boronic acids can act as enzyme inhibitors by forming stable complexes with the active sites of these enzymes. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of boronic acids, this compound was tested against a range of bacterial strains. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 10 |

| Amoxicillin | 8 |

| Ciprofloxacin | 6 |

Study 2: Agricultural Applications

Another research effort focused on the agricultural applications of this compound. It was found to effectively reduce the incidence of fungal diseases in crops when applied as a foliar spray. The study reported a significant decrease in disease severity ratings compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through toxicity predictions. Preliminary studies indicate that it belongs to a lower toxicity class (III-VI), suggesting minimal side effects related to hepatotoxicity, carcinogenicity, and mutagenicity . However, further comprehensive toxicological studies are warranted to confirm these findings.

Properties

IUPAC Name |

(3-bromo-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHTXEIXJGJOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584426 | |

| Record name | {3-Bromo-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-04-0 | |

| Record name | B-[3-Bromo-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.